molecular formula C15H14ClN5OS2 B448661 N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA

Cat. No.: B448661
M. Wt: 379.9g/mol
InChI Key: ALDAOYXDVWQAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA is a complex organic compound that features a pyrazole ring and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Benzothiophene Moiety: The benzothiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reaction: The final step involves coupling the pyrazole and benzothiophene moieties through a thiourea linkage. This is typically achieved by reacting the pyrazole derivative with a benzothiophene derivative in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and cyano groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and benzothiophene rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the chloro or cyano groups.

Scientific Research Applications

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)UREA: Similar structure but with a urea linkage instead of thiourea.

    N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMATE: Similar structure but with a carbamate linkage.

Uniqueness

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA is unique due to its specific combination of a pyrazole ring, benzothiophene moiety, and thiourea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14ClN5OS2

Molecular Weight

379.9g/mol

IUPAC Name

4-chloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H14ClN5OS2/c1-21-7-10(16)12(20-21)13(22)18-15(23)19-14-9(6-17)8-4-2-3-5-11(8)24-14/h7H,2-5H2,1H3,(H2,18,19,22,23)

InChI Key

ALDAOYXDVWQAHJ-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N)Cl

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N)Cl

Origin of Product

United States

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